molecular formula C13H13NO4 B1595983 Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate CAS No. 376623-69-7

Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate

Cat. No. B1595983
M. Wt: 247.25 g/mol
InChI Key: FNEYQBSORYQAPC-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate, also known as EMPC, is a synthetic molecule that has been widely studied in the scientific community. It is a compound of interest due to its wide range of applications in research and its potential therapeutic uses.

Scientific research applications

Synthesis and Antibacterial Activity

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and tested for their antimicrobial and antioxidant activities. Compounds 2b and 4f showed remarkable antibacterial and antifungal properties, indicating the potential for developing new antimicrobial agents from this class of chemicals (Raghavendra et al., 2016).

Crystal Structure Analysis

The crystal structure of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of apixaban, an anticoagulant, has been reported. This study provides valuable information for the design of novel therapeutic agents (Qing Wang et al., 2017).

Antiproliferative and Tumor Cell Selectivity

A study on 5-(2-(4-methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene derivatives revealed pronounced anti-proliferative activity and tumor cell selectivity, offering insights into the development of new cancer therapies (Thomas et al., 2017).

Corrosion Inhibition

(E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide [AMPC] has been studied for its corrosion protection behavior on mild steel in HCl solution, demonstrating the potential of such compounds in industrial applications (Paul et al., 2020).

Mechanofluorochromism

Studies on carbazole-based terephthalate derivatives adjusted by alkyl chains have shown strong solid emission and mechanofluorochromism, highlighting their potential as luminescent materials and sensors (Xue et al., 2015).

properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(15)12-8-11(14-18-12)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEYQBSORYQAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354574
Record name ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate

CAS RN

376623-69-7
Record name ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Kamal, AB Shaik, BB Rao, I Khan… - Organic & Biomolecular …, 2015 - pubs.rsc.org
As pyrazole and isoxazole based derivatives are well-known for displaying a considerable biological profile, an attempt has been made to unravel their cytotoxic potential. In this context…
Number of citations: 20 pubs.rsc.org
A Kamal, VS Reddy, AB Shaik, GB Kumar… - Organic & …, 2015 - pubs.rsc.org
A new class of pyrazole and isoxazole conjugates were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These compounds have shown …
Number of citations: 43 pubs.rsc.org
KS Kadam, T Gandhi, A Gupte, AK Gangopadhyay… - …, 2016 - thieme-connect.com
An efficient, one-pot approach has been described for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes (mixture of E and Z) and alkynes, using alkyl nitrites under …
Number of citations: 28 www.thieme-connect.com
TT Dang, U Albrecht, P Langer - Synthesis, 2006 - thieme-connect.com
The cyclization of oxime dianions with diethyl oxalate afforded 4, 5-dihydro-5-hydroxyisoxazole-5-carboxylates, which were transformed into isoxazole-5-carboxylates by acid-mediated …
Number of citations: 19 www.thieme-connect.com

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